3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(4-Fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a spirocyclic core structure with a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. This compound is characterized by a 4-fluorobenzyl group at position 3 and a 2-phenoxypropanoyl substituent at position 8 (CAS: 1021081-45-7, molecular formula: C₁₇H₂₂FN₃O₄S) . The compound has been investigated for its pharmacological properties, particularly as a modulator of enzymes or receptors, though specific therapeutic applications remain understudied in publicly available literature.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-16(31-19-5-3-2-4-6-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-17-7-9-18(24)10-8-17/h2-10,16H,11-15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMXZFHDALWQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the fluorophenyl and phenoxypropanoyl groups. Common reagents used in these reactions include fluorobenzyl bromide, phenoxypropanoic acid, and various catalysts to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalytic systems, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Selected 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
Key Findings
Substituent-Driven Activity: The target compound’s 2-phenoxypropanoyl group may enhance interactions with hydrophobic binding pockets, as seen in similar spirocyclic modulators . 8-Benzyl derivatives (e.g., CAS 1021081-45-7 analogs) exhibit anticonvulsant efficacy, with ED₅₀ values comparable to phenytoin, likely due to sodium channel modulation . Chloro-trifluoromethylpyridinyl substituents (e.g., 338408-74-5) improve metabolic stability and target engagement in hypoxia-inducible factor (HIF) pathways .
Physicochemical Properties: Polar surface area (PSA): The target compound’s PSA (~75 Ų) suggests moderate blood-brain barrier permeability, contrasting with 8-phenethyl-piperazino derivatives (PSA >90 Ų), which prioritize peripheral activity .
Synthetic Accessibility :
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the 1,3,8-triazaspiro[4.5]decane scaffold, which has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 437.496 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O5 |
| Molecular Weight | 437.496 g/mol |
| CAS Number | 1021264-03-8 |
| Purity | ≥95% |
Recent studies have indicated that compounds from the 1,3,8-triazaspiro[4.5]decane class inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during myocardial infarction (MI). Specifically, the compound appears to exert cardioprotective effects by preventing mPTP opening through a mechanism that does not involve the Glu119 residue of the ATP synthase c subunit. This is significant as it suggests a novel pathway for cardioprotection without the toxic side effects associated with traditional mPTP inhibitors like Oligomycin A .
Case Study: Cardioprotection in Myocardial Infarction Models
A study published in International Journal of Molecular Sciences demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane significantly reduced apoptosis in myocardial cells subjected to ischemia-reperfusion injury. The treatment led to a decrease in apoptotic markers and improved cell viability compared to controls treated with Oligomycin A. The results suggest that these compounds may serve as effective adjuncts in MI treatment protocols .
Antioxidant Properties
The compound has shown promising antioxidant activity, which is critical in reducing oxidative stress associated with various diseases including cardiovascular disorders and neurodegenerative diseases. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
Anticancer Potential
Emerging research indicates potential anticancer properties through the inhibition of specific cancer cell lines. The mechanism involves modulation of apoptosis pathways and interference with cell cycle progression. Further studies are warranted to explore these effects comprehensively.
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| mPTP Inhibition | Prevents cell death during ischemic events |
| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Safety and Toxicology
While initial findings are promising, safety assessments are crucial for any therapeutic application. Toxicological studies must evaluate the compound's effects on various organ systems and its potential for adverse reactions.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key factors include:
- Temperature and solvent selection (e.g., dichloromethane or acetonitrile for acylations) to minimize side reactions .
- Purification techniques (e.g., column chromatography with gradients like CH₂Cl₂/MeOH) to isolate intermediates and final products .
- Reagent stoichiometry , particularly in sulfonylation or acylation steps, to avoid overfunctionalization .
Q. How can spectroscopic methods elucidate the structure of this triazaspiro compound?
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., fluorophenyl methyl protons at δ ~4.2 ppm, carbonyl groups at δ ~170 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₃FN₃O₄⁺) and fragmentation patterns .
- IR spectroscopy : Detects functional groups like amide C=O (~1680 cm⁻¹) and spirocyclic ring vibrations .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Substituent variation : Modify the phenoxypropanoyl or fluorophenylmethyl groups to assess impacts on bioactivity. For example, replacing fluorine with chlorine may alter binding affinity .
- Bioisosteric replacements : Replace the spirodecane core with analogous scaffolds (e.g., diazaspiro[4.4]nonane) to probe steric effects .
- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors .
Q. How can contradictory bioactivity data across derivatives be resolved?
- Dose-response profiling : Compare IC₅₀ values under standardized assays (e.g., anticonvulsant activity via MES or scPTZ tests) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
- Crystallographic analysis : Resolve binding modes via co-crystallization with target proteins (e.g., carbonic anhydrase) .
Q. What methodologies are effective for identifying biological targets?
- Surface plasmon resonance (SPR) : Screen compound libraries against receptor panels to quantify binding kinetics .
- Kinase inhibition assays : Use ADP-Glo™ to measure ATP-competitive inhibition in kinase cascades .
- Transcriptomics : RNA-seq analysis of treated cell lines reveals downstream pathway modulation .
Q. How can analytical challenges in impurity profiling be addressed?
- HPLC-MS with charged aerosol detection (CAD) : Quantify low-abundance impurities (e.g., des-fluoro byproducts) .
- 2D-NMR (COSY, HSQC) : Assign stereochemical impurities in the spirocyclic core .
Q. What computational tools aid in conformational analysis of the triazaspiro scaffold?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict torsional angles and ring strain .
- Molecular dynamics (MD) : Simulate solvated systems to assess stability in physiological buffers .
Methodological Recommendations
Q. How to design reaction mechanisms for spirocycle functionalization?
- Kinetic studies : Monitor intermediates via in situ FTIR to identify rate-determining steps (e.g., acylation vs. cyclization) .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins during ring formation .
Q. What approaches improve in vitro-to-in vivo translation of pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
